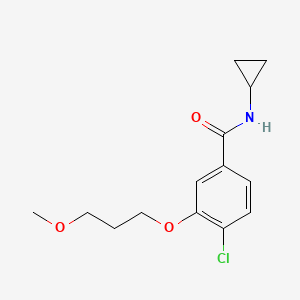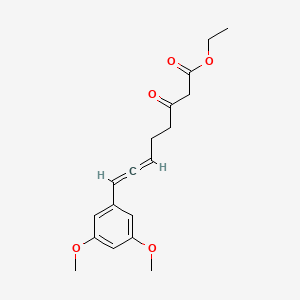
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is a unique organoselenium compound Organoselenium compounds are known for their diverse biological activities and potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid typically involves the reaction of 2-hydroxybenzaldehyde with selenourea under specific conditions. The reaction proceeds through a cyclization process, forming the selenazolidine ring. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Ethers or esters, depending on the substituent used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is used as a precursor for synthesizing other organoselenium compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential antioxidant properties. Organoselenium compounds are known to mimic the activity of glutathione peroxidase, an important enzyme in protecting cells from oxidative damage.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including anticancer and antimicrobial activities. Its ability to modulate oxidative stress pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance, particularly in terms of resistance to oxidative degradation.
Mécanisme D'action
The mechanism of action of (4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid involves its interaction with cellular redox systems. The selenium atom in the compound can participate in redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This activity is particularly relevant in its potential anticancer and antimicrobial effects, where the induction of oxidative stress can lead to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Selenocysteine: An amino acid containing selenium, known for its role in various enzymatic functions.
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenomethionine: Another selenium-containing amino acid, often used as a dietary supplement.
Uniqueness
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid is unique due to its specific structure, which combines a selenazolidine ring with a hydroxyphenyl group. This unique combination allows for distinct chemical reactivity and biological activity, setting it apart from other organoselenium compounds.
Propriétés
Numéro CAS |
924636-78-2 |
|---|---|
Formule moléculaire |
C10H11NO3Se |
Poids moléculaire |
272.17 g/mol |
Nom IUPAC |
(4R)-2-(2-hydroxyphenyl)-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H11NO3Se/c12-8-4-2-1-3-6(8)9-11-7(5-15-9)10(13)14/h1-4,7,9,11-12H,5H2,(H,13,14)/t7-,9?/m0/s1 |
Clé InChI |
YARWXAWBFFCIQQ-JAVCKPHESA-N |
SMILES isomérique |
C1[C@H](NC([Se]1)C2=CC=CC=C2O)C(=O)O |
SMILES canonique |
C1C(NC([Se]1)C2=CC=CC=C2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(4-Hydroxyphenyl)carbamoyl]docosanamide](/img/structure/B14186422.png)

![6-[(Trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14186437.png)




![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)

![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)

